molecular formula C12H28Cl2Si2 B14643569 Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- CAS No. 55642-25-6

Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-

Cat. No.: B14643569
CAS No.: 55642-25-6
M. Wt: 299.42 g/mol
InChI Key: GARPOVHOOLEGDD-UHFFFAOYSA-N
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Description

Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- is a chemical compound with the molecular formula C12H28Cl2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. This compound is notable for its unique structure, which includes two chlorine atoms and four isopropyl groups attached to the silicon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- typically involves the reaction of chlorosilanes with isopropyl groups. One common method is the reaction of dichlorosilane with isopropyl magnesium chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

    Oxidation Reactions: It can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl lithium compounds, which react with the chlorine atoms to form new carbon-silicon bonds.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to replace chlorine atoms with hydrogen.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used to introduce oxygen atoms into the molecule.

Major Products Formed

    Substitution Reactions: The major products are disilanes with various alkyl or aryl groups.

    Reduction Reactions: The major products are silanes with hydrogen atoms replacing the chlorine atoms.

    Oxidation Reactions: The major products are silanols or siloxanes, depending on the extent of oxidation.

Scientific Research Applications

Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: It is used in the study of silicon-based life forms and silicon biochemistry.

    Industry: It is used in the production of specialty polymers and as a reagent in the semiconductor industry.

Mechanism of Action

The mechanism of action of disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- involves its ability to form stable silicon-carbon and silicon-oxygen bonds. The molecular targets include various organic and inorganic compounds that can react with the silicon atoms. The pathways involved in its reactions are typically nucleophilic substitution and oxidation-reduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-
  • Disilane, 1,2-dichloro-1,1,2,2-tetraisopropyl-
  • Disilane, 1,2-dichloro-1,1,2,2-tetraethyl-

Uniqueness

Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- is unique due to its specific arrangement of isopropyl groups and chlorine atoms. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

CAS No.

55642-25-6

Molecular Formula

C12H28Cl2Si2

Molecular Weight

299.42 g/mol

IUPAC Name

chloro-[chloro-di(propan-2-yl)silyl]-di(propan-2-yl)silane

InChI

InChI=1S/C12H28Cl2Si2/c1-9(2)15(13,10(3)4)16(14,11(5)6)12(7)8/h9-12H,1-8H3

InChI Key

GARPOVHOOLEGDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)([Si](C(C)C)(C(C)C)Cl)Cl

Origin of Product

United States

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